![molecular formula C18H13N3O3 B6598817 1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]- CAS No. 101134-91-2](/img/structure/B6598817.png)
1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]-
Vue d'ensemble
Description
1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]- (ICA) is a naturally occurring, non-essential amino acid. It is an important intermediate in the biosynthesis of tryptophan and serotonin. ICA has been studied extensively in the past few decades due to its potential applications in medicine and biochemistry, particularly in the field of neuroscience.
Mécanisme D'action
1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]- is believed to act as an inhibitor of the enzyme monoamine oxidase (MAO). This enzyme is responsible for breaking down neurotransmitters, and inhibition of its activity could lead to increased levels of serotonin in the brain. 1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]- has been shown to interact with MAO in a non-competitive manner, meaning that it does not compete with the substrate for binding to the enzyme. Instead, it binds to a different site on the enzyme, which leads to a decrease in its activity.
Biochemical and Physiological Effects
1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]- has been studied for its potential to act as an inhibitor of the enzyme monoamine oxidase (MAO). This enzyme is responsible for breaking down neurotransmitters, and inhibition of its activity could lead to increased levels of serotonin in the brain. This increased serotonin level has been linked to improved mood, increased energy levels, and improved cognitive performance. In addition, 1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]- has been shown to interact with other neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which could lead to additional effects on mood and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]- is a relatively simple compound to synthesize in the laboratory, and it can be produced in high yields. This makes it an ideal compound for use in laboratory experiments. However, 1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]- is also a relatively unstable compound and can be easily degraded. In addition, it can be difficult to detect its presence in biological samples due to its low concentrations.
Orientations Futures
1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]- has a wide range of potential applications in medicine and biochemistry, and further research is needed to explore its full potential. Future research could focus on the development of more efficient synthesis methods, as well as the development of new compounds based on 1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]- that could be used to target specific biochemical pathways. In addition, further research could be done to explore the effects of 1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]- on other neurotransmitters and its potential to treat neurological disorders. Finally, further studies could be done to explore the potential of 1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]- as a drug delivery system, as well as its potential to be used in drug-targeting therapies.
Méthodes De Synthèse
1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]- can be synthesized in the laboratory through a variety of methods. The most common method is the condensation of indole-2-carboxylic acid with an aminocarboxylic acid in the presence of an acid catalyst. This method yields a high yield of 1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]- and is relatively simple to perform.
Applications De Recherche Scientifique
1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]- has been studied extensively in the past few decades due to its potential applications in medicine and biochemistry, particularly in the field of neuroscience. It is known to be a key intermediate in the synthesis of serotonin, a neurotransmitter involved in mood regulation and other neurological processes. In addition, 1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]- has been studied for its potential to act as an inhibitor of the enzyme monoamine oxidase (MAO). This enzyme is responsible for breaking down neurotransmitters, and inhibition of its activity could lead to increased levels of serotonin in the brain.
Propriétés
IUPAC Name |
5-(1H-indole-2-carbonylamino)-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c22-17(15-8-10-3-1-2-4-13(10)20-15)19-12-5-6-14-11(7-12)9-16(21-14)18(23)24/h1-9,20-21H,(H,19,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSFWARHEQMCHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435082 | |
| Record name | 1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]- | |
CAS RN |
101134-91-2 | |
| Record name | 1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[(1s,4s)-4-sulfanylcyclohexyl]carbamate, cis](/img/structure/B6598740.png)
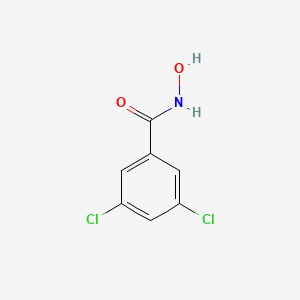
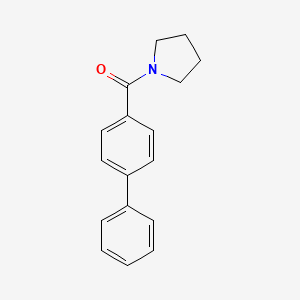
![tert-butyl 4-(hydroxymethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B6598772.png)
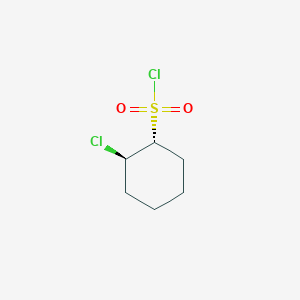
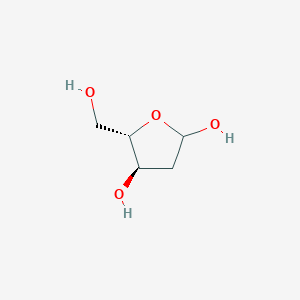

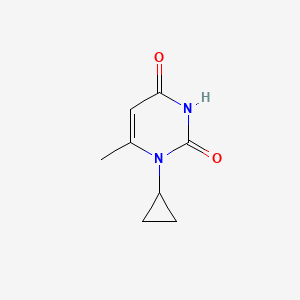

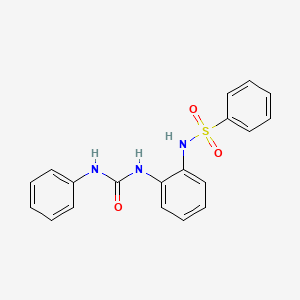
![4-{imidazo[1,2-a]pyrimidin-2-yl}pyridine](/img/structure/B6598822.png)
![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)butanoic acid](/img/structure/B6598836.png)

